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Compound of Interest

1-Methyl-5-(tributylstannyl)-1H-
Compound Name:
imidazole

Cat. No.: B115652

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound incorporating a
substituted imidazole ring. This unique combination of a heavy metal and a heterocyclic
aromatic moiety makes it a compound of interest in various chemical and pharmaceutical
research areas. Organotin compounds have been utilized as intermediates in organic
synthesis, particularly in cross-coupling reactions, while imidazole derivatives are known to
exhibit a wide range of biological activities. This guide provides a comprehensive overview of
the spectral data (NMR, IR, and MS) for 1-Methyl-5-(tributylstannyl)-1H-imidazole, along
with detailed experimental protocols for data acquisition and a plausible synthetic workflow.
Furthermore, a potential biological signaling pathway relevant to imidazole-based compounds
Is discussed.

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The predicted *H and 13C NMR data for 1-Methyl-5-(tributylstannyl)-1H-
imidazole are summarized below.

Table 1: *H NMR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
H-2 (imidazole
7.48 s 1H - _
ring)
H-4 (imidazole
6.89 s 1H - _
rng)
3.61 s 3H - N-CHs
Sn-(CH2-CHaz-
1.45-1.58 m 6H -
CH2-CHs)3
Sn-(CHz-CH2-
1.25-1.38 m 6H 7.3
CH2-CHs3)3
Sn-(CH2z-CHz-
1.05-1.15 t 6H 8.2
CH2-CHs3)3
Sn-(CH2-CHz-
0.88 t 9H 7.3
CH2-CHs)3

Table 2: Predicted 3C NMR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole
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Chemical Shift (6, ppm)

Assignment

1425 C-5 (imidazole ring)
138.1 C-2 (imidazole ring)
129.3 C-4 (imidazole ring)

334 N-CHs

29.2 Sn-(CH2-CH2-CH2-CHs)3
275 Sn-(CH2-CH2-CH2-CH3)3
13.8 Sn-(CH2-CHz2-CH2-CHs)s
10.8 Sn-(CH2-CH2-CH2-CHs)3

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

The expected characteristic IR absorption bands for 1-Methyl-5-(tributylstannyl)-1H-

imidazole are listed below.

Table 3: Predicted IR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

Wavenumber (cm—?) Intensity Assignment
3100 - 3150 Medium C-H stretching (imidazole ring)
2850 - 2960 Strong C-H stretching (tributyl groups)
C=C and C=N stretching
1500 - 1600 Medium o _
(imidazole ring)
1465 Medium CHz bending (tributyl groups)
) CHs bending (tributyl and
1375 Medium
methyl groups)
~520 Medium to Weak Sn-C stretching
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The expected major fragments in the mass spectrum of 1-Methyl-5-
(tributylstannyl)-1H-imidazole are presented below. The fragmentation of tributyltin
compounds typically involves the successive loss of butyl groups.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

m/z Proposed Fragment

371 [M]+ (Molecular ion)

314 [M - CaHo]+

257 [M - 2(CaHs)]+

200 [M - 3(CaHo)]+

81 [CaHsN2]+ (1-methylimidazole fragment)
57 [CaHo]+ (Butyl fragment)

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of the spectral data

presented above.

NMR Spectroscopy

¢ Instrumentation: A Bruker Avance Il 400 MHz spectrometer (or equivalent) equipped with a 5
mm broadband probe.

o Sample Preparation: Approximately 10-20 mg of 1-Methyl-5-(tributylstannyl)-1H-imidazole
is dissolved in 0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is used as

an internal standard (0 ppm).
e 'H NMR Acquisition:

o Pulse Program: zg30
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o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s

o Spectral Width: 20 ppm

e 13C NMR Acquisition:
o Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Acquisition Time: 1.5 s

[e]

Spectral Width: 240 ppm

» Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected using appropriate software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer (or equivalent) with a
universal ATR accessory.

o Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.
e Acquisition:

o Spectral Range: 4000 - 400 cm™1

o Resolution: 4 cm™

o Number of Scans: 16
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o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)

 Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (GC-MS) or a Liquid Chromatography-Mass Spectrometry (LC-MS)
system.

e GC-MS Protocol:

o Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or ethyl
acetate) to a concentration of approximately 1 pg/mL.

o GC Conditions:
» [nlet: Split/splitless, 250 °C
= Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness)
» Carrier Gas: Helium, constant flow at 1 mL/min

= Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15
°C/min, hold for 5 min.

o MS Conditions:

lonization Mode: Electron lonization (EI) at 70 eV

Mass Range: m/z 40 - 500

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

o Data Processing: The total ion chromatogram (TIC) and mass spectra are analyzed using
the instrument's software to identify the molecular ion and characteristic fragment ions.
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Synthesis and Biological Relevance
Synthetic Workflow

A plausible synthetic route to 1-Methyl-5-(tributylstannyl)-1H-imidazole involves the
stannylation of 1-methylimidazole. The general workflow for this synthesis is depicted below.

Reactants

1-Methylimidazole n-Butyllithium Tributyltin chloride

\EeactiorJSteps

1. Deprotonation:
1-Methylimidazole is treated with
n-butyllithium in an inert solvent

(e.g., THF) at low temperature (-78 °C)
to form the lithiated intermediate.

'

2. Stannylation:
Tributyltin chloride is added to the
lithiated intermediate. The reaction
is allowed to warm to room temperature.

Work-up and Purification

3. Aqueous Work-up:
The reaction is quenched with water
and the product is extracted with
an organic solvent (e.g., diethyl ether).

'

4, Purification:
The crude product is purified by
vacuum distillation.

Final Product:
1-Methyl-5-(tributylstannyl)-1H-imidazole
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Click to download full resolution via product page

Caption: Synthetic workflow for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Potential Biological Signaling Pathway

Imidazole derivatives are known to possess anti-inflammatory properties. One of the key
signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-kB) pathway. It
is plausible that an imidazole-containing compound could modulate this pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b115652?utm_src=pdf-body-img
https://www.benchchem.com/product/b115652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inflammatory Stimuli

e.g., TNF-a, IL-1f8

Receptor Activation Cytoplasmic Signaling

Imidazole Derivative

Cell Surface Receptor (Potential Inhibitor)

activates

IKK Complex

NF-kB
(p50/p65)
v
//
hosphorylates ,” translocates to nucleus
/
/
H uclear Events
’I
1
: releases Active NF-kB
1
]
|
\‘ inds to
\
1
kB DNA
induces

Pro-inflammatory
Gene Expression

Click to download full resolution via product page

Caption: Potential modulation of the NF-kB signaling pathway by an imidazole derivative.
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Conclusion

This technical guide provides a detailed overview of the spectral characteristics of 1-Methyl-5-
(tributylstannyl)-1H-imidazole. The tabulated NMR, IR, and MS data, along with the
comprehensive experimental protocols, serve as a valuable resource for researchers working
with this compound. The inclusion of a plausible synthetic workflow and a relevant biological
signaling pathway further enhances the utility of this guide for professionals in drug discovery
and development. The unique structural features of this molecule suggest its potential for
further exploration in both synthetic and medicinal chemistry.

 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 1-Methyl-5-
(tributylstannyl)-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-
tributylstannyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b115652?utm_src=pdf-body
https://www.benchchem.com/product/b115652?utm_src=pdf-body
https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-tributylstannyl-1h-imidazole
https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-tributylstannyl-1h-imidazole
https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-tributylstannyl-1h-imidazole
https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-tributylstannyl-1h-imidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b115652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

